Cas no 2098136-32-2 (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile)

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core substituted with an ethyl group, a pyrazine ring, and a nitrile functional group. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or scaffold for bioactive molecules. The presence of both pyrazine and nitrile moieties enhances its potential for further functionalization, enabling the development of derivatives with tailored properties. Its well-defined molecular architecture ensures consistency in reactivity, making it a reliable building block for complex chemical synthesis. The compound is typically characterized by high purity and stability under standard handling conditions.
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile structure
2098136-32-2 structure
Product Name:1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
CAS No:2098136-32-2
MF:C10H9N5
MW:199.211960554123
CID:5725778
PubChem ID:121213453
Update Time:2025-05-21

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • starbld0012108
    • 1-ethyl-3-pyrazin-2-ylpyrazole-4-carbonitrile
    • AKOS026723921
    • F2198-4960
    • 2098136-32-2
    • 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
    • Inchi: 1S/C10H9N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2H2,1H3
    • InChI Key: DUACBDPAGQWAPD-UHFFFAOYSA-N
    • SMILES: N1(C=C(C#N)C(C2C=NC=CN=2)=N1)CC

Computed Properties

  • Exact Mass: 199.08579531g/mol
  • Monoisotopic Mass: 199.08579531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 67.4Ų

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E153331-100mg
1-ethyl-3-(pyrazin-2-yl)-1h-pyrazole-4-carbonitrile
2098136-32-2
100mg
$ 95.00 2022-06-05
TRC
E153331-500mg
1-ethyl-3-(pyrazin-2-yl)-1h-pyrazole-4-carbonitrile
2098136-32-2
500mg
$ 365.00 2022-06-05
TRC
E153331-1g
1-ethyl-3-(pyrazin-2-yl)-1h-pyrazole-4-carbonitrile
2098136-32-2
1g
$ 570.00 2022-06-05
Life Chemicals
F2198-4960-0.25g
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
2098136-32-2 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2198-4960-0.5g
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
2098136-32-2 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2198-4960-1g
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
2098136-32-2 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2198-4960-2.5g
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
2098136-32-2 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F2198-4960-5g
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
2098136-32-2 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-4960-10g
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
2098136-32-2 95%+
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$2675.0 2023-09-06

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile Related Literature

Additional information on 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile: A Comprehensive Overview

The compound 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, identified by the CAS number 2098136-32-2, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique properties and versatile functionalities. The structure of this molecule incorporates a pyrazine ring fused with a pyrazole ring, further substituted with an ethyl group and a cyano group, making it a highly functionalized compound.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies. One notable approach involves the use of click chemistry principles, which allow for the rapid and selective formation of the desired product. The incorporation of an ethyl group enhances the compound's solubility, while the cyano group introduces electron-withdrawing effects, which can be advantageous in modulating the compound's reactivity and biological activity.

Research into the properties of 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile has revealed its potential as a building block in medicinal chemistry. Its ability to act as a ligand in metalloenzyme inhibition studies has drawn significant attention. For instance, studies have demonstrated that this compound can inhibit certain proteases, making it a promising candidate for anti-inflammatory and antiviral therapies.

In addition to its biological applications, this compound has also been explored in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Recent research highlights its role as a catalyst in asymmetric hydrogenation reactions, showcasing its versatility across different chemical domains.

The synthesis of 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step processes that require precise control over reaction conditions. One common method involves the condensation of an appropriate aldehyde with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The subsequent introduction of substituents like the ethyl and cyano groups is achieved through nucleophilic substitution or alkylation reactions.

The structural elucidation of this compound is supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide critical insights into the molecular structure, confirming the presence of all functional groups and their relative positions within the molecule.

From an environmental standpoint, studies on the degradation pathways of 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile have been conducted to assess its eco-friendliness. Results indicate that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes biodegradation, reducing its environmental footprint.

In conclusion, 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, CAS No. 2098136_32_2, stands out as a versatile and valuable compound with applications spanning medicinal chemistry, catalysis, and materials science. Its unique structure and functional groups make it an attractive target for further research and development.

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